3-Bromo-1h-indole

Catalog No.
S673056
CAS No.
1484-27-1
M.F
C8H6BrN
M. Wt
196.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-1h-indole

CAS Number

1484-27-1

Product Name

3-Bromo-1h-indole

IUPAC Name

3-bromo-1H-indole

Molecular Formula

C8H6BrN

Molecular Weight

196.04 g/mol

InChI

InChI=1S/C8H6BrN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H

InChI Key

YHIWBVHIGCRVLE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)Br

Application in Biological Research

    Scientific Field: Biological Research

    Summary of Application: Indole derivatives, including 3-Bromo-1h-indole, have been used as biologically active compounds for the treatment of various disorders in the human body

    Methods of Application: The specific methods of application vary depending on the disorder being treated

    Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties

Application in Alkaloid Synthesis

Application in Multicomponent Reactions

Application in Chemical Synthesis

Application in Antiviral Research

Application in Anti-inflammatory Research

Application in Antioxidant Research

3-Bromo-1H-indole is a halogenated derivative of indole, featuring a bromine atom at the third position of the indole ring. The indole structure is characterized by a bicyclic arrangement consisting of a benzene ring fused to a pyrrole ring, which includes a nitrogen atom. This compound is notable for its potential in various

Typical of indole derivatives, including:

  • Electrophilic Substitution: The bromine atom enhances the electrophilic character of the indole, making it reactive towards nucleophiles. For instance, it can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom adjacent to the bromine, leading to products like N-alkyl or N-aryl derivatives .
  • Halogenation: The compound can be further halogenated at other positions on the indole ring. For example, bromination can occur at the 5-position when treated with additional bromine .
  • Cross-Coupling Reactions: 3-Bromo-1H-indole serves as a valuable starting material for cross-coupling reactions, such as Suzuki and Sonogashira couplings, due to the reactivity of the bromo group .

3-Bromo-1H-indole and its derivatives exhibit a range of biological activities:

  • Anticancer Properties: Compounds containing the indole structure are known for their anticancer activity. For instance, 3-bromo derivatives have been explored as potential inhibitors of various cancer cell lines .
  • Antiviral Activity: Certain indole derivatives have shown efficacy against viral infections, including influenza and HIV.
  • Antimicrobial Effects: The compound has demonstrated antimicrobial properties, making it a candidate for developing new antibiotics.

The synthesis of 3-bromo-1H-indole can be achieved through various methods:

  • Halogenation of Indoles: One common method involves the direct bromination of indole using bromine in an organic solvent like dichloromethane. This reaction typically yields high purity and good yields .
  • Multicomponent Reactions: These reactions allow for the efficient synthesis of complex molecules incorporating indole derivatives, including 3-bromo-1H-indole as a key building block.
  • Fischer Indole Synthesis: This classical method can also be adapted to synthesize various substituted indoles, including those with bromine substitutions .

3-Bromo-1H-indole finds applications across multiple fields:

  • Pharmaceuticals: Its derivatives are being investigated for their potential as therapeutic agents against cancer and infectious diseases .
  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules due to its reactivity and versatility in chemical transformations.
  • Material Science: Indoles are also explored in developing novel materials with unique electronic properties due to their aromatic characteristics .

Studies on 3-bromo-1H-indole often focus on its interactions with various biological targets:

  • Protein Kinase Inhibition: Research has indicated that certain derivatives can act as inhibitors for protein kinases involved in cancer pathways, highlighting their potential in targeted cancer therapy .
  • Nucleophilic Substitution Reactions: The compound's ability to react with nucleophiles allows for the exploration of new compounds that may exhibit enhanced biological activity or novel properties .

Several compounds share structural similarities with 3-bromo-1H-indole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-BromoindoleBromine at position 5More reactive towards electrophiles than 3-bromo variant.
3-ChloroindoleChlorine at position 3Less reactive than bromo derivatives; used in different applications.
IndoleNo halogen substituentsServes as a parent compound; less reactive than halogenated variants.
2-MethylindoleMethyl group at position 2Exhibits distinct biological activities compared to halogenated forms.

The uniqueness of 3-bromo-1H-indole lies in its specific position of bromination, which influences its reactivity and biological properties compared to other indoles.

XLogP3

3.3

Wikipedia

3-Bromoindole

Dates

Modify: 2023-08-15

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